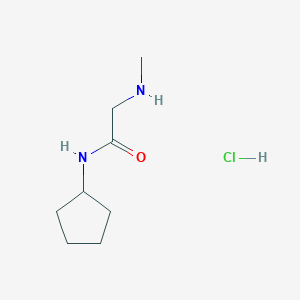
N-Cyclopentyl-2-(methylamino)acetamide hydrochloride
説明
N-Cyclopentyl-2-(methylamino)acetamide hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O and its molecular weight is 192.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-Cyclopentyl-2-(methylamino)acetamide hydrochloride, a compound with the molecular formula C₈H₁₇ClN₂O and a molecular weight of approximately 156.23 g/mol, has garnered attention in medicinal chemistry due to its unique biological properties. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by a cyclopentyl group attached to an acetamide functional group. Its structural representation can be denoted by the SMILES notation: CNCC(=O)NC1CCCC1. This specific structure contributes to its distinct biological activities, including modulation of various cellular pathways and interactions with molecular targets.
Biological Activity Overview
This compound exhibits a range of biological activities:
-
Anticancer Properties :
- Research indicates that this compound may serve as a potential therapeutic agent against various cancer types. It has demonstrated significant antiproliferative effects in several cancer cell lines, including A-549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The compound showed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent.
-
Inhibition of Protein Interactions :
- The compound has been studied for its ability to inhibit critical protein-protein interactions in cancer progression, particularly the MDM2–p53 interaction. This inhibition is promising for restoring p53 function in tumors where it is inactive, providing a potential strategy for cancer therapy.
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may have neuroprotective properties, potentially modulating neurotransmitter systems and inflammatory responses in neurological conditions.
The mechanism of action involves the compound's interaction with specific molecular targets within the body. It is believed to modulate the activity of certain enzymes and receptors, leading to alterations in cellular signaling pathways. Notably, it may affect neurotransmitter systems and inflammatory responses, although the precise molecular targets are still under investigation.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 Values (µM) |
|---|---|---|
| This compound | Anticancer, Neuroprotective | Comparable to Doxorubicin |
| N-Cyclopentyl-2-pyrrolidinecarboxamide | Anticancer | Not specified |
| N-Cyclopentyl-2-pyrrolidinecarboxamide acetate | Anticancer | Not specified |
This table highlights the unique properties of this compound compared to similar compounds, particularly in its anticancer efficacy.
Case Studies and Research Findings
-
Antiproliferative Activity :
- A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth with IC50 values reflecting potent activity against lung and breast cancer cells.
-
Mechanistic Insights :
- Further investigations revealed that the compound inhibits MDM2–p53 interactions, potentially restoring p53 function in malignancies where it is dysfunctional. This mechanism could provide a novel approach to cancer therapy by targeting these critical interactions.
-
Neuroprotective Potential :
- In vitro studies suggested that the compound may protect neuronal cells from oxidative stress-induced damage, indicating its potential use in treating neurodegenerative diseases.
特性
IUPAC Name |
N-cyclopentyl-2-(methylamino)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-9-6-8(11)10-7-4-2-3-5-7;/h7,9H,2-6H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLUNIOFYGOPOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1CCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718629 | |
| Record name | N-Cyclopentyl-N~2~-methylglycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220028-60-3 | |
| Record name | N-Cyclopentyl-N~2~-methylglycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















